molecular formula C14H11F3O2 B15065212 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol CAS No. 70783-33-4

4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B15065212
CAS No.: 70783-33-4
M. Wt: 268.23 g/mol
InChI Key: NNULRJTXYWIUCM-UHFFFAOYSA-N
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Description

4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of a phenoxy group, a trifluoromethyl group, and a benzyl alcohol moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with phenol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The phenoxy and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological activities and influence the compound’s effectiveness in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the combination of its phenoxy and trifluoromethyl groups, which impart specific chemical reactivity and stability. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and properties .

Properties

CAS No.

70783-33-4

Molecular Formula

C14H11F3O2

Molecular Weight

268.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanol

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9,13,18H

InChI Key

NNULRJTXYWIUCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(F)(F)F)O

Origin of Product

United States

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